Myriceric acid C

Overview

Description

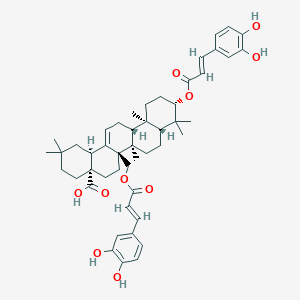

Myriceric acid C is a saturated fatty acid and a natural product that can be isolated from Myrica cerifera . It is used for research and development purposes .

Molecular Structure Analysis

The molecular formula of Myriceric acid C is C48H60O10, and its molecular weight is 796.98 . The specific structure of Myriceric acid C is not provided in the available sources.Physical And Chemical Properties Analysis

Myriceric acid C is a powder . Its molecular formula is C48H60O10, and its molecular weight is 797.0 . More detailed physical and chemical properties are not provided in the available sources.Scientific Research Applications

Phytochemicals with Added Value from Morella and Myrica Species

Myriceric acid C is a compound that is present in various plants and plant products. It is found in Morella and Myrica species, which are taxonomically close genera, including species of trees or shrubs with edible fruits that exhibit relevant uses in traditional medicine . These species are used in Chinese or Japanese folk medicine to treat diarrhea, digestive problems, headache, burns, and skin diseases .

Biological Activities

A wide array of compounds isolated from different parts of Myrica and/or Morella species possess several biological activities, like anticancer, antidiabetic, anti-obesity, and cardio-/neuro-/hepatoprotective activities, both in vitro and in vivo . Myriceric acid C, being a part of these species, could potentially share these biological activities.

Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients

Continuous-flow synthetic methodology, which utilizes a continuously flowing stream of reactive fluids, can be easily combined with photochemistry, which works with the chemical effects of light . These methods can be useful tools to meet the strict limits of active pharmaceutical ingredients (APIs), including Myriceric acid C .

Preparation of Natural Products or APIs

Flow chemistry and photochemistry are unique and powerful tools for the preparation of natural products or APIs and their precursors with high structural complexity under mild conditions . Myriceric acid C, as a natural product, could benefit from these methods for its preparation .

Gram-Scale Application of Nitrite Photolysis

Ryu et al. reported a gram-scale application of nitrite photolysis accelerated in flow in the production of a key intermediate, en route to myriceric acid A . This method could potentially be applied to the production of Myriceric acid C as well .

Safety and Hazards

When handling Myriceric acid C, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Mechanism of Action

Target of Action

Myriceric acid C is a natural product that can be isolated from Myrica cerifera It has been reported to exhibit cytotoxic activity against human lung carcinoma and breast carcinoma .

Mode of Action

Its cytotoxic activity suggests that it may interact with cellular targets leading to cell death in specific cancer cells

Biochemical Pathways

Given its cytotoxic activity, it is plausible that it may interfere with pathways essential for the survival and proliferation of cancer cells

Result of Action

The primary known result of Myriceric acid C’s action is its cytotoxic effect on human lung carcinoma and breast carcinoma cells . This suggests that Myriceric acid C may induce cell death in these types of cancer cells, potentially making it a valuable tool in cancer treatment.

properties

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H60O10/c1-43(2)21-22-47(42(55)56)23-24-48(28-57-40(53)15-9-29-7-12-33(49)35(51)25-29)31(32(47)27-43)11-14-38-45(5)19-18-39(44(3,4)37(45)17-20-46(38,48)6)58-41(54)16-10-30-8-13-34(50)36(52)26-30/h7-13,15-16,25-26,32,37-39,49-52H,14,17-24,27-28H2,1-6H3,(H,55,56)/b15-9+,16-10+/t32-,37-,38+,39-,45-,46+,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOHHYHCCUJBHE-HQEPTUIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)COC(=O)C=CC7=CC(=C(C=C7)O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C)OC(=O)/C=C/C7=CC(=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H60O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myriceric acid C | |

CAS RN |

162059-94-1 | |

| Record name | Myriceric acid C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162059941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MYRICERIC ACID C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUX1YPQ76E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the biological activities of Myriceric acid C?

A1: [] Myriceric acid C, a triterpenoid isolated from the stems of Hibiscus taiwanensis, has demonstrated cytotoxic activity against human lung carcinoma and breast carcinoma cell lines.

Q2: Are there any structural analogs of Myriceric acid C with similar biological activity?

A2: [] Yes, Myriceric acid C is a structural analog of Myriceric acid A, which acts as an endothelin receptor antagonist. Myriceric acid A inhibits endothelin-1-induced increases in cytosolic free Ca2+ concentration and [125I]endothelin-1 binding in rat aortic smooth muscle cells. While both compounds share structural similarities, their specific mechanisms of action against cancer cell lines haven't been directly compared in the provided research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239876.png)

![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)

![4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine](/img/structure/B239899.png)

![N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B239906.png)

![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)

![N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}butanamide](/img/structure/B239909.png)